

Application Notes and Protocols for Utilizing Batrachotoxinin A in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: *Batrachotoxinin A*

Cat. No.: *B100336*

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Introduction

Batrachotoxinin A (BTX-A) and its potent ester derivative, Batrachotoxin (BTX), are invaluable tools in the study of voltage-gated sodium channels (NaVs). These steroidal alkaloids, originally isolated from poison dart frogs, act as potent activators of NaVs, inducing persistent channel opening.^{[1][2][3]} This unique mechanism of action makes BTX-A and its analogs essential for investigating NaV gating kinetics, pharmacology, and for screening potential channel modulators. These application notes provide detailed protocols and critical data for the effective use of **Batrachotoxinin A** in patch clamp electrophysiology experiments.

Batrachotoxin binds to the inner pore of the channel (Site II), causing a hyperpolarizing shift in the voltage-dependence of activation, inhibiting both fast and slow inactivation, and altering ion selectivity.^{[2][4]} BTX essentially locks the channel in an open state, providing a stable and persistent sodium current that is advantageous for many experimental paradigms.^[3]

Mechanism of Action of Batrachotoxinin A on Voltage-Gated Sodium Channels

Batrachotoxinin A and its derivatives exert their effects by binding to a specific receptor site within the pore of voltage-gated sodium channels.^{[2][5]} This binding induces several key

functional changes in the channel's properties:

- Persistent Activation: BTX locks the sodium channel in an open conformation, leading to a persistent inward sodium current.[1][3] This eliminates the typical transient nature of the sodium current observed during an action potential.
- Shift in Activation Voltage: The voltage at which the channel activates is shifted to more hyperpolarized potentials, meaning the channels open at more negative membrane potentials than they normally would.[2][4]
- Removal of Inactivation: Both fast and slow inactivation processes of the sodium channel are significantly inhibited or completely removed.[2][4]
- Altered Ion Selectivity: The toxin can also alter the ion selectivity of the channel, increasing its permeability to other cations.[3]

These modifications are critical for experiments designed to study the open-state properties of sodium channels or to screen for compounds that can block the open channel.

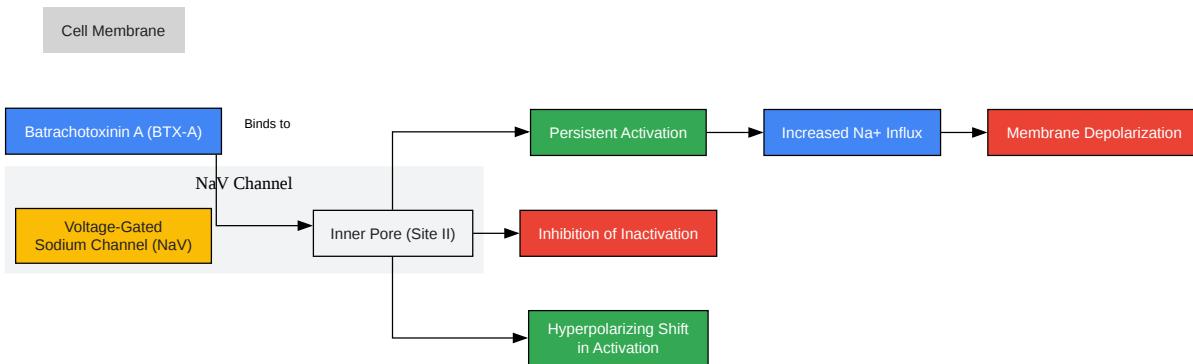
Quantitative Data on Batrachotoxinin A Effects

The following table summarizes the quantitative effects of Batrachotoxin (BTX), a potent derivative of BTX-A, on various subtypes of voltage-gated sodium channels as determined by patch clamp electrophysiology.

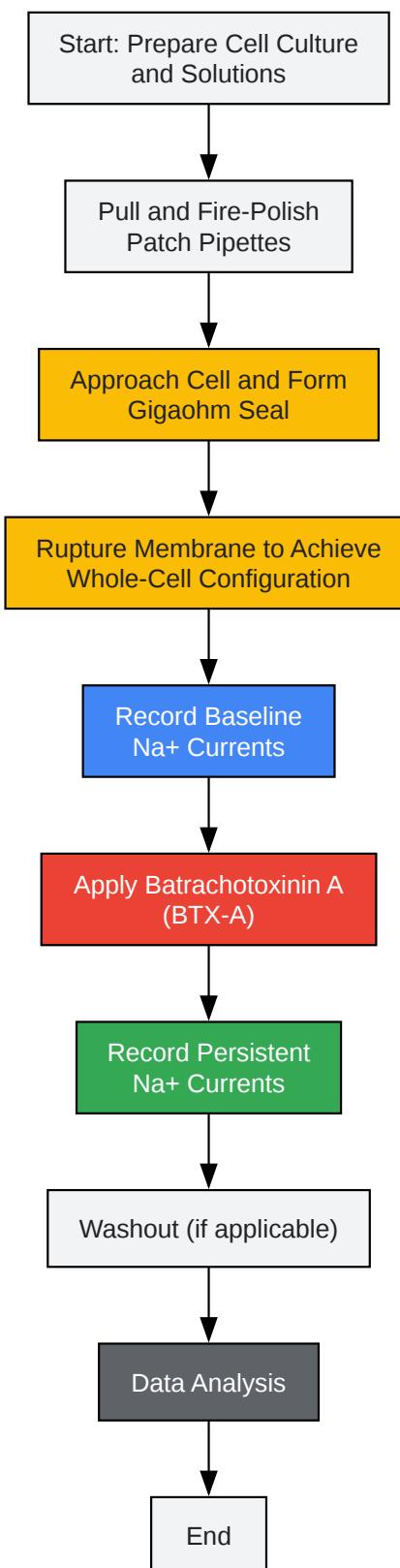
Parameter	NaV Subtype	Toxin/Derivative	Concentration	Effect	Reference
Half-activation potential (V _{1/2} act)	rNaV1.4	BTX	10 μM	-45 mV shift	
EC50 for activation shift	NaV1.4	BTX-yne	~16-fold lower than BTX	More potent than BTX	
Single Channel Conductance	Neuroblastoma cells	BTX	Not specified	~10 pS	[6]
Inactivation	rNaV1.4, hNaV1.5	BTX, BTX-B, BTX-cHx	10 μM	Significantly block fast and slow inactivation	[4]
Inactivation	rNaV1.4	BTX-yne	10 μM	Eliminates fast but not slow inactivation	[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **Batrachotoxinin A** and a typical experimental workflow for its use in patch clamp electrophysiology.

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Caption: Signaling pathway of **Batrachotoxinin A** on voltage-gated sodium channels.

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